6-(1-Cyclohexenyl)hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4132-61-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-(cyclohexen-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,13,14) |
InChI Key |
DYWZBQJZMJPHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 1 Cyclohexenyl Hexanoic Acid and Analogues
Direct Synthesis Approaches to 6-(1-Cyclohexenyl)hexanoic Acid
Direct synthetic strategies for this compound are not extensively documented in readily available literature, necessitating the proposal of plausible routes based on established organic chemistry principles. These approaches would logically involve the coupling of a C6 carboxylic acid-containing fragment with a cyclohexenyl moiety.
Proposed Upstream Precursors and Reaction Pathways
The construction of this compound can be envisioned through several convergent synthetic pathways. A key disconnection would be between the cyclohexenyl ring and the hexanoic acid side chain.
One plausible approach involves the Wittig reaction or a related olefination strategy. This would involve the reaction of cyclohexanone (B45756) with a phosphonium (B103445) ylide derived from a 6-halo-hexanoic acid ester. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Another potential route could employ a Grignard reaction. 1-Bromocyclohexene could be converted to its Grignard reagent, which would then react with a suitable electrophile containing the C6 acid chain, such as an ester of 6-oxohexanoic acid, followed by dehydration and hydrolysis.
A third strategy could involve the alkylation of a cyclohexanone enolate with a 6-halo-hexanoic acid ester, followed by olefination or reduction and elimination to introduce the double bond.
Table 1: Proposed Upstream Precursors and Reaction Pathways for this compound
| Reaction Pathway | Key Precursor 1 | Key Precursor 2 | Key Transformation |
|---|---|---|---|
| Wittig Reaction | Cyclohexanone | (5-Carboxypentyl)triphenylphosphonium bromide | Olefination |
| Grignard Reaction | 1-Bromocyclohexene | Ethyl 6-oxohexanoate | Nucleophilic addition, Dehydration |
| Alkylation/Elimination | Cyclohexanone | Ethyl 6-bromohexanoate | Alkylation, Reduction, Elimination |
Identified Downstream Products and Subsequent Chemical Transformations
Once synthesized, this compound can serve as a versatile intermediate for the preparation of a variety of other compounds.
The double bond in the cyclohexenyl ring can undergo a range of addition reactions. For instance, hydrogenation, typically with a palladium on carbon catalyst, would yield 6-cyclohexylhexanoic acid. Halogenation with reagents like bromine would lead to the corresponding di-bromo derivative.
The carboxylic acid moiety can also be transformed. Esterification with an alcohol under acidic conditions would produce the corresponding ester. Reduction of the carboxylic acid, for example with lithium aluminum hydride, would yield (1-cyclohexenyl)hexan-1-ol.
Synthetic Routes Involving Cyclohexene (B86901) as a Primary Building Block
Cyclohexene is a readily available and cost-effective starting material that can be converted into a range of linear dicarboxylic and oxo-carboxylic acids through oxidative cleavage of the double bond. These products, such as hexane-1,6-dioic acid (adipic acid) and 6-oxohexanoic acid, are structurally related to the hexanoic acid chain of the target molecule.
Oxidative Transformations of Cyclohexene to Linear Carboxylic Acids (e.g., Hexane-1,6-dioic acid, 6-oxohexanoic acid)
The oxidative cleavage of the cyclohexene double bond is a well-established industrial process, primarily for the production of adipic acid, a key monomer in the synthesis of nylon-6,6. google.com Various oxidizing agents can be employed for this transformation.
Ozonolysis of cyclohexene, followed by an oxidative workup with hydrogen peroxide, is a classic method for cleaving the double bond to form hexane-1,6-dial, which is then oxidized to adipic acid. chemsrc.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also directly cleave the double bond of cyclohexene to yield adipic acid. google.com More environmentally benign methods utilizing hydrogen peroxide as the oxidant in the presence of various catalysts have also been developed. nih.govresearchgate.net
The synthesis of 6-oxohexanoic acid from cyclohexene can be achieved through more controlled oxidation. For instance, biocatalytic approaches using engineered microorganisms have been shown to convert cyclohexane (B81311) to 6-hydroxyhexanoic acid, which can then be oxidized to 6-oxohexanoic acid. google.com
Table 2: Oxidative Transformations of Cyclohexene
| Starting Material | Reagents | Major Product | Reference |
|---|---|---|---|
| Cyclohexene | 1. O₃; 2. H₂O₂ | Hexane-1,6-dioic acid | chemsrc.com |
| Cyclohexene | KMnO₄ | Hexane-1,6-dioic acid | google.com |
| Cyclohexene | H₂O₂ / Catalyst | Hexane-1,6-dioic acid | nih.govresearchgate.net |
A common strategy for the oxidative cleavage of cyclohexene involves an initial epoxidation step to form cyclohexene oxide. This epoxide can then be hydrolyzed to a diol, which is subsequently cleaved. The epoxidation of cyclohexene can be achieved using various reagents, including peroxy acids or hydrogen peroxide with a suitable catalyst.
The resulting cyclohexene oxide is a key intermediate that can be isolated or reacted in situ. Hydrolysis of the epoxide, often acid-catalyzed, yields trans-1,2-cyclohexanediol. This diol can then be subjected to oxidative cleavage using strong oxidizing agents like potassium permanganate or sodium periodate to yield hexane-1,6-dial, which is further oxidized to adipic acid. google.com
In many industrial processes for adipic acid production, cyclohexane is the initial starting material, which is first oxidized to a mixture of cyclohexanol (B46403) and cyclohexanone. google.com Cyclohexanol can be further oxidized to cyclohexanone, which then undergoes oxidative ring-opening to form adipic acid.
Cyclohexanediol is a crucial intermediate in the conversion of cyclohexene to adipic acid. As mentioned, it is formed via the hydrolysis of cyclohexene oxide. The oxidative cleavage of the carbon-carbon bond in 1,2-cyclohexanediol is a key step in forming the linear C6 chain of adipic acid. google.com The efficiency of this cleavage is dependent on the oxidizing agent and reaction conditions employed.
Ozonolysis Reactions and Product Profiles
Ozonolysis is a powerful organic reaction where the unsaturated bonds of alkenes, alkynes, or azo compounds are cleaved with ozone. In the context of synthesizing dicarboxylic acids from cyclic alkenes, ozonolysis is a well-established method. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). rsc.orgwikipedia.org Subsequent work-up of the ozonide determines the final product.
When this compound undergoes ozonolysis, the double bond within the cyclohexenyl ring is cleaved. The nature of the final products is dictated by the work-up conditions. A reductive work-up, typically employing zinc and water or dimethyl sulfide, would yield a keto-aldehyde. Conversely, an oxidative work-up, commonly using hydrogen peroxide, would oxidize the initially formed carbonyl groups to carboxylic acids. wikipedia.orginfinitylearn.com This would result in the formation of a dicarboxylic acid, specifically 6-(1,2-dicarboxycyclohexyl)hexanoic acid.
The ozonolysis of the parent cyclohexene molecule has been extensively studied and serves as a model for this reaction. Under oxidative conditions, cyclohexene is converted to adipic acid. copernicus.org The reaction mechanism involves the formation of a Criegee intermediate after the decomposition of the primary ozonide. acs.orgmsu.edu This intermediate can then undergo further reactions to yield the final dicarboxylic acid product. The product profile of cyclohexene ozonolysis can be complex, with studies identifying a range of highly oxidized multifunctional products, including various dicarboxylic acids and their anhydrides. copernicus.orgacs.orgresearchgate.net
| Starting Material | Reagents | Key Products | Reference |
| Cyclohexene | 1. O₃, 2. H₂O₂ | Adipic acid | copernicus.org |
| Cyclohexene | 1. O₃, 2. Zn/H₂O | Hexane-1,6-dial | infinitylearn.com |
| Oleic acid | 1. O₃, 2. Oxidative work-up | Azelaic acid, Nonanoic acid | wikipedia.org |
Catalytic Approaches in the Synthesis of Hexanoic Acid Derivatives
Catalytic methods offer powerful alternatives for the synthesis of carboxylic acids and their derivatives, often with improved efficiency and selectivity.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several routes to carboxylic acids and their derivatives. One prominent method is the carbonylation of organic halides or triflates. For instance, vinyl triflates of cyclohexene derivatives can be subjected to palladium-catalyzed carbonylation to introduce a carboxylic acid group. nih.govacs.org This approach would be suitable for synthesizing analogues of this compound.
Palladium-catalyzed C-H activation is another powerful strategy for the direct introduction of functional groups, including carboxylates. researchgate.netmdpi.com While direct carboxylation of a cyclohexenyl C-H bond can be challenging, this methodology has been successfully applied to a wide range of substrates for the synthesis of complex molecules. mdpi.com
| Substrate Type | Catalyst System | Reaction Type | Product | Reference |
| Vinyl Triflates | Pd(dba)₂ / ᵗBuXPhos | Trifluoromethylation | Trifluoromethylated alkenes | nih.gov |
| Chloroaryl triflates | Pd/SelectPhos | α-arylation | α-aryl carbonyl compounds | rsc.orgpolyu.edu.hk |
| 1,6-enynes | Palladium catalyst | Cyclization/Silylation | Silyl benzofurans | rsc.org |
| 2-propargyl-1,3-dicarbonyl compounds | PdI₂/KI | Oxidative Aminocarbonylation | 2-(4-acylfuran-2-yl)acetamides | nih.gov |
Manganese-Catalyzed Oxidations of C-H Bonds
Manganese-based catalysts have emerged as a sustainable and cost-effective option for a variety of organic transformations, including the oxidation of C-H bonds. rsc.orgrsc.orgnih.govbeilstein-journals.org These reactions allow for the direct conversion of unactivated C-H bonds into functional groups, which can then be further transformed into carboxylic acids.
Manganese-catalyzed C-H functionalization has been applied in the late-stage modification of complex bioactive molecules, demonstrating its potential for selective synthesis. nih.govbeilstein-journals.org The mechanism often involves the formation of a high-valent manganese-oxo species that can abstract a hydrogen atom from a C-H bond, followed by functional group transfer. nih.gov This approach could be envisioned for the introduction of a functional group onto the cyclohexene ring or the hexanoic acid chain, which could then be oxidized to a carboxylic acid.
| Substrate | Catalyst | Reaction | Product | Reference |
| Arenes with imine directing group | [Mn₂(CO)₁₀] or [MnBr(CO)₅] | C-H allylation | Allylated arenes | ucc.ie |
| Bioactive molecules | Manganese(III)-salen complex | C-H azidation | Organic azides | nih.gov |
| Cyclopropane (B1198618) containing hydrocarbons | Manganese complexes with aminopyridine ligands | C(sp³)–H bond oxygenation | Carboxylate or ether products | nih.gov |
Heterogeneous Catalysis in Oxidative Processes
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. In the context of oxidative cleavage of alkenes to form carboxylic acids, several heterogeneous systems have been developed as alternatives to ozonolysis.
Tungsten-based catalysts, in particular, have shown high efficacy. For example, the oxidative cleavage of cyclohexene to adipic acid can be achieved in high yield using hydrogen peroxide in the presence of 12-tungstophosphoric acid. scispace.com Other tungsten-based materials have also been investigated for the oxidation of olefins. mdpi.comresearchgate.netresearchgate.net Vanadium-based heterogeneous catalysts have also been successfully employed for the oxidative cleavage of olefins to produce carboxylic acids, including the synthesis of azelaic acid from vegetable oils. rsc.org
| Catalyst | Oxidant | Substrate | Product | Reference |
| 12-Tungstophosphoric acid | H₂O₂ | Cyclohexene | Adipic acid | scispace.com |
| Heterogeneous vanadium catalyst | aq. TBHP | Olefins | Carboxylic acids | rsc.org |
| Methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3−) | H₂O₂ | Alkenes | Carboxylic acids | acs.org |
Synthesis of Related Cyclohexenyl-Containing Carboxylic Acids
The synthetic methodologies for closely related structures can provide valuable insights into the preparation of this compound.
Methodologies for 1-Cyclohexenylacetic Acid Derivatives
1-Cyclohexenylacetic acid is a structural isomer of the target compound, and its synthesis has been documented. nih.gov The synthesis of related cyclohexylacetic acid has also been reported through various methods, including the hydrogenation of phenylacetic acid. chemicalbook.comnih.gov The preparation of more complex cyclohexane carboxylic acid derivatives has been explored in the context of developing DGAT1 inhibitors. nih.gov Additionally, synthetic routes to 1-(aminomethyl)cyclohexane acetic acid (gabapentin) often involve precursors like 1,1-cyclohexanediacetic acid. google.com These synthetic strategies, which involve manipulations of the cyclohexane ring and the acetic acid side chain, can be adapted for the synthesis of this compound and its analogues.
| Compound Name | CAS Number | Molecular Formula | Reference |
| 1-Cyclohexene-1-acetic acid | 18294-87-6 | C₈H₁₂O₂ | nih.gov |
| Cyclohexylacetic acid | 5292-21-7 | C₈H₁₄O₂ | nih.gov |
| 1,1-Cyclohexanediacetic acid | - | C₈H₁₂O₄ | google.com |
| Cyclohexane carboxylic acid | - | C₇H₁₂O₂ | nih.gov |
| Cyclohexyl acetate | - | C₈H₁₄O₂ | google.com |
General Principles for Constructing Unsaturated Aliphatic Chains on Cyclic Structures
The construction of unsaturated aliphatic chains on cyclic structures is a fundamental task in organic synthesis, enabling the creation of complex molecules from simpler cyclic precursors. These methods generally involve either the formation of the double bond on a pre-existing side chain or the attachment of an already unsaturated chain to the ring.
Several key strategies are employed:
Elimination Reactions: A common approach to introduce an endocyclic or exocyclic double bond is through the elimination of a leaving group from a substituted cycloalkane. For instance, the dehydration of a cyclohexyl-substituted alcohol can yield a cyclohexenyl or alkylidenecyclohexane moiety. The conversion of 1-cyclohexylethanol to vinylcyclohexane, a related structure, can be achieved over a zirconium oxide catalyst at high temperatures, demonstrating the formation of an exocyclic double bond. chemicalbook.com
Wittig and Related Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for converting cyclic ketones (e.g., cyclohexanone) into alkenes with exocyclic double bonds. By choosing the appropriate phosphorus ylide, a carbon chain of desired length and functionality can be introduced directly at the carbonyl position.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, can be used to attach unsaturated aliphatic chains to cyclic structures. This typically involves reacting a cyclic halide or triflate with an appropriate organometallic reagent containing the desired unsaturated chain.
Cyclization of Acyclic Precursors: An alternative strategy involves the cyclization of an open-chain compound that already contains the necessary carbon framework. alrasheedcol.edu.iq For example, intramolecular reactions of dihalides can form a cyclic structure from an aliphatic precursor. alrasheedcol.edu.iq
Hydrogenation of Aromatic Precursors: Cyclic aliphatic structures can be prepared from the hydrogenation of corresponding aromatic compounds. alrasheedcol.edu.iq For instance, benzene can be hydrogenated to yield cyclohexane, which can then be further functionalized. alrasheedcol.edu.iqquora.com
Biocatalytic and Biosynthetic Pathways to Hexanoic Acid Analogues
Biocatalysis offers an alternative to traditional chemical synthesis, often providing high selectivity under environmentally benign conditions. The synthesis of hexanoic acid and its analogues from simple cyclic precursors like cyclohexane is an area of active research, leveraging whole-cell systems and isolated enzymes.
The direct conversion of cyclohexane into linear C6 compounds can be achieved through engineered enzymatic cascades. A notable example involves a four-step cascade that transforms cyclohexane into 6-hydroxyhexanoic acid (6HA). frontiersin.org This pathway has been successfully implemented in recombinant Pseudomonas taiwanensis. frontiersin.org
The enzymatic steps are as follows:
Hydroxylation: A cytochrome P450 monooxygenase (Cyp) hydroxylates cyclohexane to produce cyclohexanol. frontiersin.orgnih.gov
Oxidation: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone. frontiersin.orgnih.gov
Baeyer-Villiger Oxidation: A cyclohexanone monooxygenase (CHMO) inserts an oxygen atom into the cyclohexanone ring, forming ε-caprolactone. frontiersin.orgnih.gov
Hydrolysis: A lactonase (Lact) hydrolyzes the cyclic ester ε-caprolactone to yield the final product, 6-hydroxyhexanoic acid. frontiersin.orgnih.gov
This enzymatic pathway demonstrates a direct route from a simple cycloalkane to a functionalized linear carboxylic acid, a key analogue of the target compound. frontiersin.org
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Cytochrome P450 monooxygenase (Cyp) | Cyclohexane | Cyclohexanol |
| 2 | Cyclohexanol dehydrogenase (CDH) | Cyclohexanol | Cyclohexanone |
| 3 | Cyclohexanone monooxygenase (CHMO) | Cyclohexanone | ε-Caprolactone |
| 4 | Lactonase (Lact) | ε-Caprolactone | 6-Hydroxyhexanoic acid |
Whole-cell biocatalysis is a practical approach for producing hexanoic acid and its derivatives. Various microorganisms, both native and genetically engineered, have been utilized for this purpose.
Pseudomonas taiwanensis : As mentioned, recombinant P. taiwanensis has been engineered to produce 6-hydroxyhexanoic acid directly from cyclohexane, achieving a final concentration of 25 mM (3.3 g/L) in a stirred-tank bioreactor setup. frontiersin.org This system exemplifies a complete whole-cell process for converting a cycloalkane to a linear C6 acid. frontiersin.org
Kluyveromyces marxianus : This yeast has been engineered for the biological production of hexanoic acid. nih.govewha.ac.kr By integrating a synthetic pathway of 5-7 genes from bacteria and yeast, a recombinant strain was created that could produce 154 mg/L of hexanoic acid from galactose. nih.govewha.ac.kr The pathway involves a chain elongation process starting from acetyl-CoA. nih.govsnu.ac.kr
Clostridium Species : Certain anaerobic bacteria, such as Clostridium kluyveri and newly isolated Clostridium sp. BS-1, are known to produce hexanoic acid through fermentation. researchgate.netresearchgate.net Clostridium sp. BS-1 can produce hexanoic acid from D-galactitol, with production enhanced by the addition of sodium acetate or by co-culturing with other Clostridium species. researchgate.net
Megasphaera elsdenii : This bacterium is a notable producer of hexanoic acid, capable of utilizing a variety of carbon sources. researchgate.net Its metabolic pathway involves a chain elongation process, also known as reverse β-oxidation, to convert acetate to butyrate and subsequently to hexanoate (caproate). researchgate.net
These examples highlight the diversity of microbial platforms available for synthesizing hexanoic acid derivatives, ranging from engineered aerobic bacteria to anaerobic fermentative species.
The metabolic pathways for the degradation or synthesis of C6 compounds often proceed through key intermediates like 6-hydroxyhexanoic acid and 6-oxohexanoic acid.
6-Hydroxyhexanoic acid (6HA): This compound is a central intermediate in the biocatalytic conversion of cyclohexane. frontiersin.org It is the product of the hydrolysis of ε-caprolactone. frontiersin.orgnih.gov Furthermore, 6-hydroxyhexanoate has been identified as the immediate product of hexanoate ω-hydroxylation in some bacteria. ebi.ac.uk It can be further oxidized to adipic acid. ebi.ac.uk In some metabolic routes, however, it can also be converted to non-metabolizable intermediates like 2-tetrahydrofuranacetic acid. ebi.ac.uk
6-Oxohexanoic acid: This aldehydic acid, also known as adipic semialdehyde, is another key metabolic intermediate. biosynth.comnih.gov It is formed by the oxidation of the hydroxyl group in 6-hydroxyhexanoic acid. biosynth.com This conversion is a critical step in pathways aiming to produce dicarboxylic acids or amino acids. For example, in the engineered synthesis of 6-aminohexanoic acid (6AHA) from cyclohexane, 6-hydroxyhexanoic acid must first be oxidized to 6-oxohexanoic acid before a transaminase can add the amino group. nih.gov However, finding efficient alcohol dehydrogenases to catalyze this specific oxidation has proven challenging. nih.gov An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid has also been developed using an ω-amino group-oxidizing enzyme. tandfonline.com
Strategic Derivatization for Synthetic Utility and Isolation
The carboxylic acid functional group is highly versatile and can be transformed into a variety of other functional groups, which is useful for purification, isolation, or the synthesis of more complex molecules.
The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard organic reactions.
Esterification: The conversion of a carboxylic acid to an ester is a common and fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄ or TsOH), is a widely used method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water that is formed as a byproduct. masterorganicchemistry.com This method can also be applied intramolecularly to form cyclic esters, known as lactones. masterorganicchemistry.commasterorganicchemistry.com An improved method for producing 6-hydroxy hexanoic acid esters has been developed from by-products of cyclohexane oxidation. google.com
Amidation: Amides are typically synthesized by reacting a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures. A more common laboratory approach involves a two-step process:
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an activated ester (using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
Reaction with Amine: The activated derivative is then reacted with a primary or secondary amine to form the corresponding amide. This method is highly efficient and proceeds under mild conditions.
These derivatization reactions are crucial for creating libraries of compounds for biological screening, modifying the physical properties of the molecule (e.g., solubility, volatility), or for protecting the carboxylic acid group during subsequent synthetic steps.
| Transformation | Reagents | Product | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (R-CONR'R'') | Versatile method, proceeds through a highly reactive intermediate. |
| Amidation (Peptide Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONR'R'') | Mild conditions, widely used in peptide synthesis. |
Peroxyacid Formation from Carboxylic Acid Precursors
The synthesis of peroxy acids from their corresponding carboxylic acid precursors is a fundamental transformation in organic chemistry, primarily utilized for various oxidation reactions, such as epoxidation and Baeyer-Villiger oxidations. The most direct and widely employed method for this conversion involves the acid-catalyzed reaction of a carboxylic acid with hydrogen peroxide. britannica.comwikipedia.org This equilibrium-driven process necessitates the removal of water to achieve high yields of the desired peroxy acid.
The general mechanism for the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, involves the initial protonation of the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by hydrogen peroxide. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the peroxy acid. researchgate.net
Key factors influencing the efficiency of peroxy acid synthesis include the concentration of hydrogen peroxide, the nature and concentration of the acid catalyst, the reaction temperature, and the use of a solvent to facilitate the removal of water. For long-chain aliphatic carboxylic acids, concentrated sulfuric acid can serve as both a catalyst and a solvent. researchgate.net The reaction is typically rapid, even at moderate temperatures. researchgate.net
The following table summarizes typical reaction conditions and yields for the synthesis of various aliphatic peroxy acids from their corresponding carboxylic acids, providing a reference for the potential synthesis of peroxy-6-(1-cyclohexenyl)hexanoic acid.
| Carboxylic Acid Precursor | Hydrogen Peroxide Concentration (%) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Acetic Acid | 30 | Sulfuric Acid (1%) | Acetic Acid | Not specified | Equilibrium | <10 | semanticscholar.org |
| Formic Acid | 50 | Sulfuric Acid | None | Cooling | Not specified | Not specified | google.com |
| Long-chain (C6-C18) Aliphatic Acids | 50-65 | Concentrated Sulfuric Acid | Sulfuric Acid | 10-30 | Rapid | 61-99 | researchgate.net |
| Dodecanoic Acid | Not specified | Engineered P450 | Not specified | Room Temperature | 2 hours | Not specified | rsc.org |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-(1-Cyclohexenyl)hexanoic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, a complete picture of the compound's connectivity and chemical environment can be assembled.
Proton (¹H) NMR Analysis for Unsaturated and Aliphatic Protons
The ¹H NMR spectrum of this compound provides characteristic signals for its distinct proton environments. The vinylic proton on the cyclohexenyl ring is expected to appear in the downfield region, typically around 5.4-5.8 ppm, due to the deshielding effect of the double bond. The protons on the carbons adjacent to the double bond within the ring would likely resonate between 1.9 and 2.2 ppm.
The aliphatic protons of the hexanoic acid chain will exhibit signals in the upfield region. The methylene (B1212753) group alpha to the carboxylic acid (–CH₂–COOH) is anticipated to have a chemical shift in the range of 2.2-2.4 ppm. The other methylene groups of the alkyl chain will show overlapping multiplets between approximately 1.2 and 1.7 ppm. The single proton of the carboxylic acid group (–COOH) will present as a broad singlet, typically far downfield, often above 10 ppm, and its position can be sensitive to solvent and concentration.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
| Vinylic (=CH-) | 5.4 - 5.8 | Multiplet |
| Methylene alpha to COOH | 2.2 - 2.4 | Triplet |
| Allylic Ring Protons | 1.9 - 2.2 | Multiplet |
| Other Ring Protons | 1.5 - 1.8 | Multiplet |
| Other Chain Protons | 1.2 - 1.7 | Multiplet |
Carbon (¹³C) NMR Analysis for Carbon Skeletal Determination
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon of the carboxylic acid group (–COOH) is the most deshielded, appearing significantly downfield, typically in the range of 175-185 ppm.
The two sp²-hybridized carbons of the cyclohexenyl double bond will produce signals between 120 and 140 ppm. The carbon atom of the ring that is substituted with the hexanoic acid chain will have a chemical shift in the higher end of this range. The sp³-hybridized carbons of the cyclohexenyl ring are expected to resonate between 20 and 40 ppm. For the hexanoic acid chain, the carbon alpha to the carboxylic acid will be found around 34 ppm, with the other methylene carbons appearing in the 24-32 ppm range.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175 - 185 |
| Vinylic (Substituted) | 130 - 140 |
| Vinylic (Unsubstituted) | 120 - 130 |
| Methylene alpha to COOH | 33 - 36 |
| Other Chain & Ring Carbons | 20 - 32 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons in the ring, as well as correlations between adjacent methylene groups in the hexanoic acid chain. This helps to trace the connectivity of the proton spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly powerful for establishing the connection between the cyclohexenyl ring and the hexanoic acid chain. For instance, correlations would be expected between the protons on the carbon alpha to the ring and the vinylic carbons, as well as between the protons alpha to the carbonyl group and the carbonyl carbon itself.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a vital analytical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Complex Mixtures
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound, being a carboxylic acid, often requires derivatization to increase its volatility and thermal stability. A common derivatization method is esterification, for example, to form its methyl ester.
Once derivatized, the compound can be separated from other components in a complex mixture by the gas chromatograph and subsequently introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern would likely involve cleavage of the hexanoic acid chain and fragmentation of the cyclohexenyl ring, providing further structural confirmation. The analysis of fatty acids and related compounds in various matrices often utilizes GC-MS. For instance, the determination of hexanoic acid in alcoholic solutions often involves derivatization to its methyl ester to improve its chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) for Polar Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar compounds like this compound without the need for derivatization. Reversed-phase liquid chromatography can effectively separate the compound from a mixture.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses, typically producing a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. This provides a clear indication of the molecular weight.
Tandem mass spectrometry (MS/MS) can be used to further investigate the structure. By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, key fragmentations would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages along the alkyl chain and within the cyclohexenyl ring, offering detailed structural insights.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₂H₂₀O₂) is calculated to be 196.14633 g/mol . HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this with sub-ppm (parts per million) accuracy, confirming the molecular formula and providing a high degree of confidence in the compound's identity. In negative ion electrospray ionization mode, the response of carboxylic acids can be influenced by mobile phase additives. For instance, increasing the concentration of formic acid in an acetonitrile (B52724)/water mobile phase has been shown to decrease the signal intensity of a carboxylic acid compound, while still allowing for reproducible retention times in liquid chromatography-mass spectrometry (LC-MS) applications. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds within the molecule.
The IR spectrum of this compound is distinguished by the prominent absorption bands corresponding to its carboxylic acid and cyclohexenyl functional groups.
Carboxylic Acid Group (-COOH):
O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. pressbooks.puborgchemboulder.comechemi.com This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form. orgchemboulder.comechemi.com
C=O Stretch: A sharp and intense absorption appears in the range of 1700-1725 cm⁻¹ for the carbonyl group. echemi.com For saturated carboxylic acids, this peak is often around 1710 cm⁻¹. The presence of conjugation, such as with the double bond in the cyclohexenyl ring, can shift this frequency. pressbooks.pub
C-O Stretch: A medium to strong absorption band is expected between 1210 and 1320 cm⁻¹. orgchemboulder.com
Cyclohexenyl Moiety:
=C-H Stretch (vinylic): An absorption of weak to medium intensity is expected around 3000-3100 cm⁻¹, characteristic of the C-H bonds on the double bond. pressbooks.publibretexts.org
C=C Stretch: A medium intensity band appears in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond within the cyclohexene (B86901) ring. libretexts.orgutexas.edu
-C-H Stretch (aliphatic): Strong absorptions from the C-H bonds of the cyclohexene ring and the hexanoic acid chain occur at approximately 2850-2960 cm⁻¹. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium-Strong |
| Cyclohexenyl | =C-H Stretch | 3000-3100 | Weak-Medium |
| Cyclohexenyl | C=C Stretch | 1640-1680 | Medium |
| Aliphatic | -C-H Stretch | 2850-2960 | Strong |
Advanced Spectroscopic Methods for Conformational Analysis
The flexibility of the cyclohexenyl ring and the hexanoic acid chain in this compound leads to a complex conformational landscape. Advanced spectroscopic methods are employed to study these different spatial arrangements of the atoms.
Rotational spectroscopy is a high-resolution technique that provides exquisitely detailed information about the structure of molecules in the gas phase. hmc.edu By measuring the transitions between rotational energy levels, highly accurate rotational constants can be determined, which are directly related to the molecule's moments of inertia. This allows for the precise determination of molecular geometries and the differentiation between various conformers.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a modern advancement in rotational spectroscopy that allows for the rapid acquisition of broadband rotational spectra. researchgate.netmit.edunih.gov This technique uses a short, high-power pulse of frequency-swept microwave radiation to polarize all rotational transitions within a large bandwidth simultaneously. hmc.edumit.edu The subsequent free induction decay (FID) is then recorded and Fourier transformed to obtain the frequency-domain spectrum. hmc.eduresearchgate.net This capability is particularly advantageous for studying complex molecules with multiple conformers, as it can quickly provide a comprehensive overview of the species present in the gas phase. researchgate.netresearchgate.net
The study of the conformational landscape of molecules like this compound in the gas phase provides fundamental insights into their intrinsic structural preferences, free from intermolecular interactions present in the condensed phase. nih.gov Computational methods, such as density functional theory (DFT) and ab initio calculations, are used to predict the relative energies and structures of different conformers. researchgate.netresearchgate.net These theoretical predictions are then compared with experimental data from rotational spectroscopy to identify the specific conformers present in the sample. researchgate.net The analysis of the rotational constants and, where applicable, nuclear quadrupole coupling constants, allows for the unambiguous assignment of the observed spectra to specific molecular structures. researchgate.net This combined experimental and theoretical approach is crucial for understanding the subtle energetic balances that govern the conformational preferences of flexible molecules. nih.govchemrxiv.org
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reverse-phase (RP) HPLC method can be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to ensure that the carboxylic acid is in its protonated form, leading to better peak shape and reproducible retention times. nih.govsielc.com This method is scalable and can be adapted for preparative separation to isolate the compound in high purity. sielc.com Gas chromatography (GC) is another powerful technique for the analysis of volatile compounds and can also be used for the purity assessment of this compound, likely after derivatization to a more volatile ester form.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While direct GC analysis of carboxylic acids like this compound can be challenging due to their polarity and potential for thermal degradation, it is a feasible method, especially after derivatization. researchgate.net The choice of GC column is critical for achieving good separation. For instance, a non-polar column like a DB-1 can be used, though peak shape may be compromised. researchgate.net In some cases, specialized columns, such as those with an acidic water stationary phase, can improve the analysis of acidic compounds by neutralizing them and allowing for better elution. researchgate.net
The general applicability of GC for fatty acids and related compounds is well-established. restek.comthegoodscentscompany.com For complex mixtures, GC provides high-resolution separation, and when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it allows for both quantification and structural elucidation. cs-chromatographie.de
Liquid Chromatography (LC) Techniques
Liquid chromatography is highly versatile for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach. sielc.com
A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution, often with an acid modifier (like phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form for better retention. sielc.com The use of formic acid is particularly important when the LC system is coupled to a mass spectrometer, as it is a volatile buffer compatible with MS detection. sielc.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. wikipedia.orgsepsolve.com This technique utilizes two columns with different stationary phases, providing a much greater peak capacity. sepsolve.com All the effluent from the first-dimension column is systematically transferred to a second, shorter, and faster column via a modulator. wikipedia.orgsepsolve.com
This results in a two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. nih.gov GCxGC is particularly beneficial for metabolomic studies and the analysis of complex matrices where trace components need to be identified. nih.govnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an incredibly powerful tool for identifying a large number of compounds in complex mixtures. nih.gov While specific applications for this compound are not extensively documented, the principles of GCxGC are directly applicable to its analysis in complex biological or environmental samples. wikipedia.orgsepsolve.comnih.gov
Sample Preparation and Derivatization Strategies for Analytical Enhancement
Sample preparation is a critical step in the analytical workflow for this compound, often involving derivatization to improve the compound's chromatographic behavior and detector response.
Derivatization of Carboxylic Acid Functional Groups for LC-MS
While LC-MS can analyze many compounds directly, derivatization is often employed to enhance the ionization efficiency and sensitivity for carboxylic acids. psu.eduresearchgate.net The carboxylic acid group of this compound can be targeted with various reagents to attach a more readily ionizable moiety. mdpi.com This is particularly useful for improving detection in positive ion mode electrospray ionization (ESI), as the native carboxylic acid is more amenable to negative ion mode.
Strategies often involve converting the carboxylic acid into an ester or an amide. For example, derivatization with reagents that introduce a quaternary amine group can significantly increase ESI-MS sensitivity in positive mode. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to form acylhydrazines, which show enhanced LC-MS/MS sensitivity. unimi.it
Table 1: Common Derivatization Approaches for Carboxylic Acids in LC-MS
| Derivatization Strategy | Reagent Type | Effect on Analysis |
|---|---|---|
| Esterification | Alcohols with catalyst | Increases hydrophobicity, may improve chromatographic retention. |
| Amidation | Amines | Can introduce a permanently charged group for enhanced ESI+ signal. nih.gov |
Derivatization for GC-MS Compatibility and Improved Detector Response
For GC analysis, derivatization is frequently necessary to increase the volatility and thermal stability of carboxylic acids like this compound. weber.hugcms.cz The primary goal is to cap the polar carboxylic acid group, which can otherwise cause poor peak shape and adsorption in the GC system. gcms.cz
The most common derivatization method is silylation, where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. sigmaaldrich.com Another common approach is esterification, for example, by forming methyl esters, which are more volatile than the parent acid. gcms.cz
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent(s) | Derivative Formed | Key Advantages |
|---|---|---|---|
| Silylating Agents | BSTFA, TMCS | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability, good for MS fragmentation. sigmaaldrich.com |
| Alkylating Agents | Diazomethane, BF3/Methanol (B129727) | Methyl ester | Increases volatility, stable derivatives. gcms.cz |
Strategies for Enhancing Ionization and Detection Limits
Improving ionization efficiency is key to achieving low detection limits in mass spectrometry-based methods. For LC-MS, derivatization reagents that introduce a pre-charged group or a group that is very easily protonated or deprotonated are highly effective. researchgate.netmdpi.com For instance, derivatizing a carboxylic acid with a reagent containing a quaternary ammonium (B1175870) group ensures a permanent positive charge, leading to a strong signal in positive ion ESI-MS. nih.gov
Stable isotope labeling through derivatization is another powerful strategy. nih.gov By using a deuterated derivatizing agent, an isotopically labeled internal standard can be created, which closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification. nih.gov
For GC-MS, the choice of derivatization reagent can also influence fragmentation patterns in the mass spectrometer. psu.edu Silyl derivatives, for example, often produce characteristic fragment ions that can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments, thereby increasing selectivity and sensitivity.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(1-Cyclohexenyl)hexanoic acid. These calculations provide a deep understanding of its electronic structure, which in turn governs its physical and chemical behavior.
Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting its optimized molecular geometry. These calculations can determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data where available. mdpi.com
Beyond molecular geometry, DFT is crucial for predicting the reactivity of the molecule. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MESP) maps, help in identifying the most reactive sites within the molecule. For instance, the MESP can highlight regions susceptible to electrophilic or nucleophilic attack. In a related computational study on a cyclohexene (B86901) autoxidation product, DFT was used to calculate Gibbs free energies, providing insights into the stability and interactions of the molecule. nih.gov
A theoretical study on a benzimidazolone derivative featuring a cyclohexenyl group demonstrated the utility of DFT in comparing calculated geometric parameters with experimental X-ray diffraction data, showing minimal deviation and validating the chosen theoretical method. mdpi.com Similar approaches can be applied to this compound to predict its structural parameters.
Table 1: Predicted Reactivity Descriptors for a Related Cyclohexene Derivative (Illustrative)
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
This table is illustrative and based on typical values for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.
Semi-Empirical and Molecular Mechanics Methods for Conformational Sampling and Initial Optimization
While DFT provides high accuracy, its computational cost can be significant for large-scale conformational searches. Therefore, semi-empirical methods and molecular mechanics (MM) force fields are often employed for initial conformational sampling and optimization. These methods are computationally less demanding and allow for the exploration of a much larger conformational space.
For a flexible molecule like this compound, with its rotatable bonds in the hexanoic acid chain and the puckered cyclohexenyl ring, these methods can efficiently identify a set of low-energy conformers. These initial structures can then be further refined using more accurate DFT calculations to obtain more reliable energies and geometries. This hierarchical approach, starting with MM or semi-empirical methods and refining with DFT, is a common and effective strategy in computational chemistry.
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.
Prediction of Stable Conformers and Their Relative Energies
The cyclohexenyl ring in this compound is known to adopt a half-chair conformation to relieve ring strain. lookchem.com The hexanoic acid chain, being flexible, can exist in numerous conformations. The interplay between the ring puckering and the orientation of the substituent acid chain leads to several possible stable conformers.
Computational studies on cyclohexene derivatives have shown that the energy differences between various conformers can be small. lookchem.com For instance, the preference for a substituent at the allylic position to be in a pseudo-axial or pseudo-equatorial orientation is a key factor. The relative energies of these conformers determine their population at a given temperature.
Investigation of Torsional Degrees of Freedom and Flexible Chain Dynamics
The hexanoic acid chain of the molecule possesses several torsional degrees of freedom, primarily around the C-C single bonds. The rotation around these bonds leads to different spatial arrangements of the carboxylic acid group relative to the cyclohexenyl ring. Understanding the dynamics of this flexible chain is crucial as it dictates how the molecule can adapt its shape to interact with other molecules, such as biological receptors.
Computational methods can be used to map the potential energy surface as a function of these torsional angles, revealing the energy barriers to rotation and the most favorable conformational pathways. Studies on cyclohexene derivatives have determined interconversion barriers between different ring conformations, which are important for understanding the molecule's dynamic behavior. lookchem.com
Table 2: Conformational Preferences in Cyclohexene Derivatives
| Substituent Position | Preferred Orientation | Reference |
| 4-halo | Axial preference for iodo, slight equatorial for others | lookchem.com |
| 6-t-butyl | Quasi-axial | lookchem.com |
| 4-methyl | Equatorial | lookchem.com |
This table summarizes findings for substituted cyclohexenes, which provide a basis for predicting the behavior of the hexanoic acid substituent.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.
For instance, the addition of various reagents to the double bond of the cyclohexenyl ring or reactions involving the carboxylic acid group can be modeled. A computational study on the mechanism of carboxylate elimination from related radical species revealed that a concerted elimination via a seven-membered, hydrogen-bonded transition state is the favored pathway. rsc.org Similarly, DFT calculations can be employed to study the kinetics and thermodynamics of potential reactions, such as oxidation or cyclization, providing insights that are often difficult to obtain through experimental means alone.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery and materials science. Computational methods play a significant role in establishing quantitative relationships between the chemical structure of a molecule and its biological activity or physical properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.orgnih.gov This method is instrumental in understanding the binding mode of potential drug candidates and in designing new molecules with improved affinity and selectivity. For derivatives of this compound, molecular docking could be employed to explore their potential interactions with various biological targets. For example, studies on other carboxylic acid derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like histone deacetylases (HDACs) and cyclooxygenases (COXs). nih.govnih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy value. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org
The following table illustrates hypothetical binding energies of this compound derivatives with a generic protein target, showcasing how modifications to the structure could influence binding affinity.
| Compound | Modification | Predicted Binding Energy (kcal/mol) |
| This compound | Parent Compound | -6.5 |
| 6-(1-Cyclohexenyl)hexanamide | Carboxylic acid to Amide | -6.8 |
| Methyl 6-(1-cyclohexenyl)hexanoate | Methyl Ester | -6.2 |
| 6-(2-hydroxycyclohex-1-enyl)hexanoic acid | Hydroxylation of ring | -7.1 |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models are built by calculating molecular descriptors that encode various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features. nih.govnih.gov
For analogues of this compound, QSAR studies could be conducted to predict their activity against a specific biological target. For instance, QSAR analyses have been successfully applied to carboxylic acid derivatives to predict their inhibitory activity against HIV-1 integrase. nih.gov In such a study, a dataset of compounds with known activities is used to train the QSAR model. The model is then validated using a separate set of compounds (a test set) to ensure its predictive power. nih.gov
Key descriptors in QSAR models for carboxylic acids often include the 1-octanol/water partition coefficient (logP), which is a measure of hydrophobicity, and electronic descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov
Predictive Modeling of Synthetic Outcomes and Selectivity
Computational chemistry is increasingly used to predict the outcomes and selectivity of chemical reactions. For the synthesis of derivatives of this compound, predictive modeling can help in selecting the optimal reaction conditions and catalysts to achieve the desired product with high yield and selectivity.
Recent advances in machine learning have led to the development of models that can predict the products of complex organic reactions with high accuracy. rsc.orgneurips.cc These models are often trained on large datasets of known reactions and can learn the underlying patterns of chemical reactivity. chemrxiv.org By inputting the reactants and reagents, these models can predict the likely products, thus guiding the synthetic chemist in their experimental design.
Furthermore, computational tools can be used to predict the selectivity of reactions. For example, in the case of the oxidation of the cyclohexene ring, theoretical calculations can help to determine which positions are most susceptible to attack and how different catalysts or reagents can influence the regioselectivity and stereoselectivity of the reaction. nih.gov This predictive capability can significantly accelerate the process of developing efficient and selective synthetic routes to novel derivatives of this compound.
Structure Activity Relationships Sar and Biological Activity Mechanisms
Impact of Structural Modulations on Biological Interactions
The specific arrangement of atoms and functional groups in 6-(1-Cyclohexenyl)hexanoic acid dictates its potential for molecular recognition by biological targets such as enzymes and receptors.
The introduction of a double bond in a cyclic structure, as seen in the cyclohexenyl group, has been shown in some cases to enhance binding to biological targets. For example, cyclohexenyl and cyclohexylidene inhibitors of 3-dehydroquinate (B1236863) synthase generally exhibit tighter binding than their cyclohexyl analogs. acs.org This suggests that the electronic properties and the specific geometry conferred by the double bond can lead to more favorable interactions within an enzyme's active site.
Bioactive compounds containing a cyclohexene (B86901) moiety have been isolated from natural sources and have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.com This highlights the potential for the cyclohexenyl group to be a key pharmacophore.
The hexanoic acid portion of the molecule provides a flexible, lipophilic chain that can adopt various conformations. This flexibility is important for allowing the molecule to orient itself optimally within a binding site. The length of the fatty acid chain is a well-established determinant of biological activity for many lipid-like molecules. researchgate.net It can influence receptor selectivity and potency. For instance, in the context of G protein-coupled receptors (GPCRs), which are common targets for fatty acids, the chain length can affect how the ligand interacts with the transmembrane domains of the receptor. acs.orgtandfonline.com
The six-carbon chain of hexanoic acid places it in the category of medium-chain fatty acids. The hydrophobic and flexible nature of this chain is a significant structural element. mdpi.com In other biologically active molecules, 6-aminohexanoic acid is often used as a linker, where its flexibility is a key attribute. mdpi.com The conformational freedom of the hexanoic acid chain in this compound allows it to explore a larger conformational space, increasing the probability of a productive binding event with a biological target.
The carboxylic acid group is a key functional feature of this compound. At physiological pH, this group will be deprotonated, carrying a negative charge. This charge can be critical for forming ionic interactions or hydrogen bonds with amino acid residues in a protein's binding site. The acidity of the carboxylic acid, and therefore its charge state, can be influenced by substitutions elsewhere on the molecule. nih.govnih.gov
Introducing other functional groups onto the cyclohexenyl ring or the hexanoic acid chain can dramatically alter the molecule's biological activity. For example, adding polar groups can change the molecule's solubility and its ability to form hydrogen bonds, which can either enhance or diminish its interaction with a target. In studies of related O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH), the introduction of small polar groups at specific positions on an aromatic ring significantly improved inhibitory potency. nih.gov This was attributed to favorable polar interactions within the enzyme's binding pocket. nih.govacs.org Conversely, altering the lipophilicity of the molecule through substitutions can affect its ability to cross cell membranes and access intracellular targets.
The table below summarizes the potential impact of structural modifications on the biological interactions of this compound, based on findings from related compounds.
| Structural Feature | Modification | Potential Impact on Biological Interaction | Reference |
| Cyclohexenyl Moiety | Saturation to Cyclohexyl | May decrease binding affinity to some enzymes. | acs.org |
| Introduction of substituents | Can alter steric and electronic properties, affecting target recognition. | mdpi.com | |
| Change in Stereochemistry | Can significantly alter biological activity and target binding. | researchgate.netresearchgate.net | |
| Hexanoic Acid Chain | Alteration of chain length | Can modulate receptor selectivity and potency. | researchgate.net |
| Introduction of rigidity | May decrease the ability to adopt an optimal binding conformation. | mdpi.com | |
| Functional Groups | Modification of carboxylic acid | Can alter charge and hydrogen bonding potential, impacting binding. | nih.govnih.gov |
| Addition of polar groups | Can introduce new hydrogen bonding opportunities and alter solubility. | nih.gov | |
| Addition of lipophilic groups | Can enhance membrane permeability and hydrophobic interactions. | acs.org |
Investigation of Potential Biological Targets and Pathways
Based on the structural motifs present in this compound, it is possible to hypothesize about its potential biological targets and the pathways it might modulate.
The structural similarity of this compound to endogenous fatty acids suggests that it could interact with enzymes and receptors involved in lipid signaling and metabolism.
Enzyme Inhibition: Fatty acid analogs are known to inhibit various enzymes. For example, O-arylcarbamates containing a cyclohexyl group are potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. nih.govacs.org The cyclohexyl group in these inhibitors fits into a lipophilic region of the FAAH binding site. nih.gov It is plausible that this compound could also interact with FAAH or other hydrolases and synthases involved in fatty acid metabolism. nih.govnih.gov The presence of the cyclohexenyl ring could offer a unique binding mode compared to saturated or linear alkyl chains.
Receptor Modulation: Free fatty acids are known to act as signaling molecules by binding to G protein-coupled receptors (GPCRs). tandfonline.com The functional response of these receptors can be influenced by the structure of the fatty acid ligand. tandfonline.com The conformational flexibility of GPCRs allows them to be modulated by a wide range of ligands. nih.gov Given its structure, this compound could potentially act as an agonist or antagonist at a GPCR that recognizes fatty acids.
Another potential target class is the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of lipid metabolism. nih.gov Fatty acids and their derivatives are natural ligands for PPARs. It is conceivable that this compound could act as a PPAR agonist, thereby influencing the expression of genes involved in fatty acid oxidation. nih.gov
Given its identity as a fatty acid derivative, this compound is likely to engage with fatty acid metabolic pathways. It could potentially be a substrate for enzymes involved in β-oxidation, although the cyclohexenyl ring might hinder this process. Alternatively, it could interfere with the metabolism of other fatty acids by competing for the same enzymes. frontiersin.org
Butyric acid, a short-chain fatty acid, is known to have significant effects on metabolism and immune function through its interaction with GPCRs and its role as a histone deacetylase inhibitor. wikipedia.org While this compound is a larger molecule, the precedent set by other fatty acids highlights the potential for this compound to influence metabolic and inflammatory pathways. The metabolism of essential fatty acids like arachidonic acid leads to the production of eicosanoids, which are potent signaling molecules. uodiyala.edu.iq It is a possibility that this compound or its metabolites could interfere with these pathways, for instance, by modulating the activity of cyclooxygenase (COX) enzymes.
The table below outlines potential biological targets and pathways for this compound based on its structural characteristics and comparison with related compounds.
| Potential Target/Pathway | Rationale Based on Structural Motifs | Potential Effect | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Presence of a lipophilic cyclic group and a carboxylic acid chain, similar to known inhibitors. | Inhibition of endocannabinoid degradation. | nih.govacs.org |
| G Protein-Coupled Receptors (GPCRs) | Structure resembles endogenous fatty acid ligands for GPCRs. | Modulation of cellular signaling pathways. | tandfonline.com |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Fatty acid structure suggests potential as a ligand for these nuclear receptors. | Regulation of gene expression related to lipid metabolism. | nih.govnih.gov |
| Fatty Acid Metabolism | As a fatty acid derivative, it could be a substrate or inhibitor for metabolic enzymes. | Alteration of cellular lipid profiles and energy homeostasis. | frontiersin.org |
| Cyclooxygenase (COX) Enzymes | Structural similarity to arachidonic acid, the substrate for COX enzymes. | Modulation of prostaglandin (B15479496) synthesis and inflammation. | uodiyala.edu.iq |
Comparative SAR with Related Hexanoic Acid Structures
The biological activity of this compound is best understood by comparing its structure with related analogues. The nature of the substituent at the 6-position of the hexanoic acid chain is a critical determinant of its pharmacological profile.
The saturated analogue, 6-Cyclohexylhexanoic acid, provides a direct comparison to evaluate the influence of the double bond within the cyclohexenyl ring. nih.govchemscene.com The presence of the C=C double bond in this compound introduces a degree of rigidity and planarity to the ring structure compared to the more flexible, fully saturated cyclohexane (B81311) ring of its counterpart. nih.govparchem.com This difference in conformation can significantly impact how the molecule binds to a biological target. The steric profile and electronic properties are altered by the removal of the double bond, which in turn can affect the compound's affinity and efficacy.
Table 1: Comparison of this compound and its Saturated Analogue
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C12H20O2 | 196.29 | Unsaturated cyclohexenyl ring |
| 6-Cyclohexylhexanoic acid | C12H22O2 | 198.30 | Saturated cyclohexyl ring |
Data sourced from Parchem & PubChem. nih.govparchem.com
Replacing the cyclohexenyl ring with an aryl group introduces significant changes in electronic properties and potential for different types of interactions, such as pi-stacking. Studies on 6-aryl-4-oxohexanoic acids have demonstrated anti-inflammatory properties. researchgate.net For example, a series of these compounds were synthesized and tested for their ability to inhibit arachidonic acid metabolism and for in vivo anti-inflammatory effects. researchgate.net The results indicated that the nature of the substituent on the aryl ring played a role in the observed activity. researchgate.net For instance, compound IIe in a study of 6-aryl-4-oxohexanoic acids showed notable in vivo activity in a carrageenan-induced rat paw edema test, a common model for inflammation. researchgate.net This suggests that an aromatic ring at the 6-position can be a favorable modification for anti-inflammatory action. Aryl-substituted propionic and acetic acids are a major class of NSAIDs, further highlighting the importance of an aryl group in this position for anti-inflammatory activity. orientjchem.org
Table 2: Examples of Aryl-Substituted Hexanoic Acid Derivatives and Their Activity
| Compound | Structure | Biological Activity Noted |
| (E)-6-(4-chlorophenyl)-4-oxohex-5-enoic acid | Aryl-substituted oxohexenoic acid | Tested for effects on arachidonic acid metabolism and in vivo anti-inflammatory activity. |
| 6-Aryl-4-oxohexanoic acids | General structure | A series of these compounds were synthesized to evaluate their potential as NSAIDs. |
Data sourced from ResearchGate. researchgate.net
Modifying the core structure by replacing the cyclohexenyl ring with other cyclic systems or altering the aliphatic chain provides further SAR insights.
Heterocyclic Modifications: The introduction of heterocyclic rings, such as furan, thiazole, or pyrazole, can lead to compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown antimicrobial activity against various pathogens. nih.gov The heteroatoms (e.g., oxygen, nitrogen, sulfur) in these rings can act as hydrogen bond acceptors, altering the binding profile of the molecule compared to a carbocyclic ring like cyclohexene. nih.gov
Aliphatic Chain Modifications: The hexanoic acid chain itself is a critical component. Studies on various aliphatic carboxylic acids have shown that factors such as chain length and branching significantly influence their physical properties and biological interactions. nih.gov For instance, the reactivity of aliphatic acid esters and chlorides is affected by steric effects, which are determined by the structure of the aliphatic chain. researchgate.net Any modification, such as shortening, lengthening, or introducing branches to the six-carbon chain of this compound, would be expected to alter its activity by changing its lipophilicity and steric fit with target enzymes. nih.gov
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes for 6-(1-Cyclohexenyl)hexanoic Acid
The future of chemical manufacturing hinges on the development of green and sustainable processes. For this compound, research is expected to move beyond conventional synthesis and embrace biocatalysis and integrated chemical-catalysis methods. Drawing inspiration from the advancements in producing related C6-platform chemicals, novel synthetic strategies can be envisioned.
Recent breakthroughs have demonstrated the use of engineered microbial strains, such as Pseudomonas taiwanensis and Escherichia coli, to create multi-step enzymatic cascades for converting simple feedstocks like cyclohexane (B81311) into valuable products like 6-aminohexanoic acid and 6-hydroxyhexanoic acid. nih.govnih.govfrontiersin.orgresearchgate.net A similar mixed-species biotransformation approach could be engineered for this compound, offering a route that operates under environmentally benign conditions with high conversion rates and yields. nih.govnih.gov The integration of biocatalysis with chemical catalysis, which has been successfully used to produce adipic acid and ε-caprolactone from bio-based resources, presents another promising avenue. researchgate.netrsc.org This strategy could involve a biocatalytic step to form a key intermediate from renewable feedstocks, followed by a selective chemical step to introduce the cyclohexenyl double bond.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precedents |
|---|---|---|---|
| Traditional Chemical Synthesis | Established methodologies, potentially high throughput. | Reliance on petroleum feedstocks, harsh reaction conditions, generation of hazardous waste. | Classical olefination and condensation reactions. |
| Whole-Cell Biocatalysis | Use of renewable feedstocks, mild reaction conditions (ambient temperature/pressure), high selectivity, reduced environmental impact. nih.gov | Rational design of multi-enzyme pathways, overcoming substrate/product toxicity, optimizing metabolic flux. nih.govfrontiersin.org | Engineered P. taiwanensis and E. coli for 6-aminohexanoic acid synthesis. nih.govresearchgate.net |
| Integrated Bio- and Chemo-catalysis | Combines the selectivity of enzymes with the broad applicability of chemical catalysts. researchgate.net | Ensuring compatibility between biological and chemical steps, catalyst separation and recycling. | Sustainable production of adipic acid and ε-caprolactone. rsc.org |
Advanced Spectroscopic Characterization of Complex Isomers and Conformational Dynamics
A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and reactivity. The molecule's inherent flexibility, arising from the cyclohexenyl ring and the rotatable bonds of the hexanoic acid side chain, results in a complex conformational landscape. Advanced spectroscopic techniques will be indispensable for a comprehensive characterization.
High-resolution rotational spectroscopy, particularly in combination with supersonic expansions, is a powerful tool for unambiguously identifying different conformers in the gas phase. nih.gov This method provides highly accurate rotational constants that can be compared with quantum-chemical calculations to determine precise geometric structures. As demonstrated with related molecules like 6-hydroxycaproic acid, this technique is also sensitive enough to identify thermal decomposition products, which could provide insights into the stability and reaction mechanisms of this compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques (COSY, HSQC, HMBC), will remain crucial for elucidating the covalent structure and stereochemistry in solution, while computational modeling will be essential to interpret the complex spectra arising from multiple co-existing conformations.
| Technique | Information Provided | Research Focus |
|---|---|---|
| High-Resolution Rotational Spectroscopy | Precise gas-phase molecular structure, identification of individual conformers and isomers. nih.gov | Mapping the conformational energy landscape, studying thermal decomposition pathways. |
| Nuclear Magnetic Resonance (NMR) | Covalent bond connectivity, stereochemistry, solution-phase conformational dynamics. | Structural elucidation, isomer differentiation, studying intermolecular interactions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (C=C, C=O, O-H). | Monitoring reaction progress, confirming product identity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Confirming molecular formula, aiding in structural identification. |
Integrated Computational Studies for Rational Design and Predictive Synthesis
Computational chemistry is an increasingly vital partner to experimental research, enabling the rational design of molecules and synthetic pathways. For this compound, integrated computational studies can provide predictive insights that accelerate discovery and optimization. Quantum mechanical methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different isomers and conformers, predict their spectroscopic signatures to aid in experimental characterization, and map out detailed reaction mechanisms for potential synthetic routes.
Furthermore, computational tools are essential for guiding the development of novel biocatalysts. researchgate.net By modeling the active site of enzymes, researchers can perform virtual screening and rational protein engineering to enhance catalytic activity and selectivity for the synthesis of this compound. researchgate.net Predictive models for reaction selectivity can help chemists choose the optimal reagents and conditions to favor the desired product, minimizing trial-and-error experimentation and reducing waste. rsc.org
| Computational Method | Application Area | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Structural & Mechanistic Analysis | Prediction of stable conformers, calculation of spectroscopic properties (NMR, IR), elucidation of reaction pathways. |
| Molecular Dynamics (MD) | Conformational Sampling | Simulation of molecular motion over time, understanding the flexibility and solution behavior of the molecule. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Engineering | Modeling enzymatic reactions to guide the rational design of biocatalysts for selective synthesis. researchgate.net |
| Reaction Prediction Algorithms | Predictive Synthesis | Informing the selection of reagents and conditions for chemical synthesis to maximize yield and regioselectivity. rsc.org |
Exploration of Novel Biological Target Interactions and Elucidation of Molecular Mechanisms
The unique chemical structure of this compound suggests it may interact with biological systems in novel ways. The hydrophobic cyclohexenyl ring combined with the polar carboxylic acid group creates an amphipathic molecule that could engage with various biological targets such as enzymes, receptors, and protein-protein interfaces. For instance, related molecules like 6-aminohexanoic acid are known to act as lysine mimics, interacting with lysine-binding sites in proteins like plasminogen. nih.gov Similarly, hexanoic acid itself has been shown to interact with specific gustatory receptors. nih.gov
Future research should focus on screening this compound against diverse panels of biological targets to identify potential interactions. Techniques such as molecular docking can provide initial predictions, which can then be validated experimentally using methods like Surface Plasmon Resonance (SPR) for measuring binding affinity and Cellular Thermal Shift Assays (CETSA) for confirming target engagement in a cellular context. arxiv.org Elucidating these interactions could uncover new biological functions and potential applications in chemical biology and drug discovery.
Design and Synthesis of Mechanistically Targeted Analogues for Specific Research Applications
Once a biological target for this compound is identified, the design and synthesis of mechanistically targeted analogues will be a critical next step. This involves systematically modifying the parent structure to probe the structure-activity relationship (SAR) and optimize its interaction with the target. Such efforts are common in medicinal chemistry, where analogues of lead compounds are synthesized to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Analogues of this compound could be designed by:
Modifying the Cyclohexenyl Ring: Introducing substituents, altering the position of the double bond, or saturating the ring to a cyclohexane.
Varying the Alkyl Chain: Changing the length of the chain to understand the optimal distance between the ring and the carboxylic acid.
Altering the Carboxylic Acid: Converting the acid to esters, amides, or other bioisosteres to probe the importance of the acidic proton and hydrogen bonding capabilities.
These targeted analogues would serve as invaluable chemical probes to elucidate the molecular mechanisms of action and could lead to the development of highly specific agents for research applications.
| Structural Modification | Rationale / Research Question | Example Analogue |
|---|---|---|
| Ring Substitution (e.g., -CH₃, -OH) | Probe steric and electronic requirements of the binding pocket. | 6-(2-Methyl-1-cyclohexenyl)hexanoic acid |
| Double Bond Isomerization | Assess the importance of double bond position for target interaction. | 6-(2-Cyclohexenyl)hexanoic acid |
| Chain Length Variation | Determine the optimal spacer length for binding. | 5-(1-Cyclohexenyl)pentanoic acid |
| Functional Group Modification | Evaluate the role of the carboxylate in target binding (e.g., charge, hydrogen bonding). | Methyl 6-(1-cyclohexenyl)hexanoate |
Application of Machine Learning and AI in Predicting Compound Behavior and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. nyu.edu These technologies can be applied to this compound to predict its behavior and accelerate the design of novel analogues. By training ML models on large datasets of chemical structures and their associated properties, it is possible to develop algorithms that can accurately predict physicochemical properties (e.g., solubility, pKa), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and potential biological activities. nih.gov
ML models, such as random forest classifiers and artificial neural networks, can predict how a compound will behave in a given system, saving significant time and resources in experimental screening. nih.govresearchgate.net Furthermore, generative AI models can be employed for de novo design, creating virtual libraries of novel analogues of this compound tailored to have specific, desirable properties. This data-driven approach can significantly shorten the design-make-test-analyze cycle, facilitating the rapid development of molecules for specific applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
